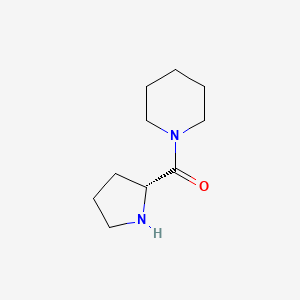

1-D-prolylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

piperidin-1-yl-[(2R)-pyrrolidin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWSMIPLWRXVEQ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)[C@H]2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Spectrometric Characterization of 1 D Prolylpiperidine

Role as a Chiral Building Block

Compounds derived from chiral amino acids like D-proline, when coupled with cyclic amines such as piperidine (B6355638), can function as valuable chiral building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The inherent stereochemistry of D-proline can be transferred to the final product, facilitating the creation of enantiomerically pure compounds.

Applications in Medicinal Chemistry Research

Proline and piperidine motifs are frequently encountered in pharmacologically active compounds. Derivatives incorporating these structures are explored for a range of therapeutic applications, including:

Peptidomimetics : Mimicking peptide structures to enhance stability and bioavailability mdpi.com.

CNS Agents : Compounds targeting neurotransmitter systems, such as those related to Fasoracetam (a derivative of pyroglutamic acid and piperidine), which is being investigated for cognitive enhancement and attention deficit hyperactivity disorder (ADHD) medkoo.comnewdrugapprovals.orgeuro-nootropics.comswisschems.isnewdrugapprovals.orgcymitquimica.comeuro-nootropics.com. Although Fasoracetam is structurally distinct from 1-D-prolylpiperidine, its relation highlights the potential of proline-piperidine amides in neuropharmacology.

Enzyme Inhibitors : The conformational constraint of proline can be leveraged in the design of enzyme inhibitors, particularly for proteases mdpi.com.

Potential in Catalysis or Material Science

While direct evidence for "1-D-prolylpiperidine" in these fields is limited, proline derivatives are recognized as organocatalysts thieme-connect.com. The basicity and structural attributes of piperidine also lend themselves to catalytic applications. Furthermore, amide linkages are fundamental components in polymer chemistry, suggesting potential, albeit speculative, roles in material science if incorporated into polymeric structures.

Detailed Research Findings and Data Tables

Specific research findings and data tables directly pertaining to "1-D-prolylpiperidine" were not identified within the provided search results. The closest related compound identified, Fasoracetam ((R)-1-((5-Oxo-2-pyrrolidinyl)carbonyl)piperidine), is a derivative of pyroglutamic acid, not D-proline. Fasoracetam has been studied for its effects on metabotropic glutamate (B1630785) receptors (mGluRs), cognitive function, and its potential utility in ADHD treatment medkoo.comnewdrugapprovals.orgeuro-nootropics.comnewdrugapprovals.orgcymitquimica.comeuro-nootropics.com. General studies on D-proline derivatives underscore their importance as enzyme inhibitors and as scaffolds for peptidomimetics mdpi.com.

Given the lack of specific data for "1-D-prolylpiperidine," it is not possible to provide detailed research findings or data tables for this particular compound.

Data Tables:

Due to the absence of specific research findings and quantitative data directly associated with "1-D-prolylpiperidine" in the provided search results, it is not possible to generate data tables detailing experimental results or compound properties for this specific compound. The available information pertains to general chemical properties of its constituent parts (D-proline, piperidine) and related compounds like Fasoracetam, but not to direct experimental data for "1-D-prolylpiperidine."

Analytical Characterization

Spectroscopic Analysis (NMR, MS, IR)

The structural confirmation of 1-D-prolylpiperidine would rely on standard spectroscopic techniques:

¹H NMR : Would exhibit characteristic signals for the protons of the piperidine (B6355638) ring and the D-proline moiety, including the alpha-proton of proline and the protons of the pyrrolidine (B122466) ring. The amide NH proton (if not involved in tautomerization) might also be observable.

¹³C NMR : Would provide signals for all carbon atoms, confirming the presence of the amide carbonyl carbon, the carbons of the piperidine ring, and the carbons of the pyrrolidine ring, including the chiral center of D-proline.

Mass Spectrometry (MS) : Would confirm the molecular weight (m/z 182.26 for the molecular ion) and provide fragmentation patterns useful for structural elucidation. High-resolution mass spectrometry (HRMS) would yield the exact mass.

IR Spectroscopy : Would show characteristic absorption bands for the amide carbonyl group (typically around 1630–1680 cm⁻¹) and potentially N-H stretching vibrations.

Chromatographic Methods (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) would be crucial for assessing the purity of 1-D-prolylpiperidine. If a chiral stationary phase is employed, HPLC could also be used to separate enantiomers, given the D-proline component. Gas Chromatography (GC) might also be applicable, provided the compound is sufficiently volatile and thermally stable.

Purity Assessment

Purity would be determined using techniques such as HPLC or GC, quantifying any impurities or unreacted starting materials. NMR spectroscopy can also serve as a purity assessment tool.

Exploration of Biological Activities in Preclinical in Vitro and in Vivo Models

The identification of molecular targets is a critical step in understanding the mechanism of action of a bioactive compound. This process can be broadly categorized into label-free and labeled approaches. Labeled methods involve chemically modifying the compound of interest with a tag, such as biotin or a fluorescent probe, to facilitate the isolation and identification of its binding partners. In contrast, label-free methods assess the interaction between the unmodified compound and its target by observing changes in the protein's biophysical properties.

Labeled Approaches:

Labeled approaches, such as affinity-based pull-down and photoaffinity labeling, are powerful techniques for target identification. In an affinity-based pull-down assay, the bioactive compound is immobilized on a solid support and incubated with a cell lysate. Proteins that bind to the compound are captured and subsequently identified by mass spectrometry. Photoaffinity labeling involves incorporating a photoreactive group into the compound's structure. Upon photoactivation, this group forms a covalent bond with the target protein, enabling its identification.

Label-Free Approaches:

Label-free methods have gained prominence as they circumvent the potential for chemical modification to alter the compound's biological activity. Techniques such as the cellular thermal shift assay (CETSA), drug affinity responsive target stability (DARTS), and stability of proteins from rates of oxidation (SPROX) are based on the principle that ligand binding alters the target protein's stability.

Cellular Thermal Shift Assay (CETSA): This method relies on the increased thermal stability of a protein when bound to a ligand. Cells or cell lysates are treated with the compound and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, with a shift in the melting curve indicating a direct interaction.

Drug Affinity Responsive Target Stability (DARTS): DARTS exploits the change in a protein's susceptibility to proteolysis upon ligand binding. Proteins complexed with a small molecule are often more resistant to protease degradation. By comparing the protein degradation patterns in the presence and absence of the compound, potential targets can be identified.

Stability of Proteins from Rates of Oxidation (SPROX): This technique measures the change in the rate of methionine oxidation in a protein upon ligand binding. The binding of a small molecule can alter the conformation of the protein, thereby changing the accessibility of methionine residues to oxidizing agents.

Despite a thorough review of the scientific literature, no specific studies employing either label-free or labeled approaches for the target identification of 1-D-prolylpiperidine have been found. Therefore, no data on its molecular targets identified through these methods can be presented.

Cellular assays are fundamental in preclinical research to evaluate the biological effects of a compound on cellular functions. These assays, conducted in non-human cell lines, provide insights into a compound's potential mechanism of action and its effects on cellular processes such as proliferation, viability, and signaling pathways.

A comprehensive search of preclinical studies involving 1-D-prolylpiperidine in non-human cellular models did not yield any specific data on its biological activity. Research on related piperidine (B6355638) alkaloids has shown a wide range of biological effects in various cellular assays; however, these findings are not directly attributable to 1-D-prolylpiperidine . Consequently, no detailed research findings or data tables on the cellular bioactivity of 1-D-prolylpiperidine can be provided at this time.

Systematic Chemical Modifications and Their Impact on Preclinical Biological Activity

Systematic chemical modifications of the 1-D-prolylpiperidine core structure are crucial for identifying key structural features responsible for desired biological effects. These modifications typically involve alterations to the piperidine ring, the proline moiety, or the linkage between them. For instance, substitutions on the piperidine ring, such as the introduction of alkyl, aryl, or heteroaryl groups at various positions (e.g., C2, C3, C4), can significantly impact binding affinity and pharmacokinetic properties. Similarly, modifications to the proline ring, including variations in its substituents or the replacement of the proline moiety with other cyclic amino acids or diamines, can fine-tune the molecule's interaction with its biological target.

To illustrate the principles of SAR in this context, consider hypothetical modifications to a 1-D-prolylpiperidine scaffold targeting a specific receptor:

Table 7.1: Hypothetical SAR of 1-D-Prolylpiperidine Derivatives

| Derivative ID | Modification on Piperidine Ring | Modification on Proline Moiety | Linker Modification | Reported Biological Activity (e.g., IC50) | Key Observation |

| DP-P-001 | Unsubstituted | Unsubstituted | None | 500 nM | Baseline activity |

| DP-P-002 | 4-Methyl substitution | Unsubstituted | None | 250 nM | Increased potency; methyl group may enhance hydrophobic interaction. |

| DP-P-003 | Unsubstituted | 4'-Hydroxyl group | None | 750 nM | Decreased potency; hydroxyl group may disrupt binding or alter conformation. |

| DP-P-004 | 4-Methyl substitution | 4'-Hydroxyl group | None | 150 nM | Synergistic effect, highest potency observed. |

| DP-P-005 | Unsubstituted | Unsubstituted | Ethyl linker | 600 nM | Slightly reduced activity compared to direct linkage. |

| DP-P-006 | 3-Fluoro substitution | Unsubstituted | None | 400 nM | Moderate increase in potency; fluorine may influence electronic distribution. |

These hypothetical findings underscore how subtle structural changes can lead to significant alterations in biological potency, guiding the iterative process of lead optimization drugdesign.org.

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in drug action, as the three-dimensional arrangement of atoms within a molecule dictates its interaction with chiral biological targets, such as receptors and enzymes nih.govnih.govijpsjournal.comresearchgate.net. For compounds containing chiral centers, different stereoisomers (enantiomers or diastereomers) can exhibit vastly different pharmacological profiles, including variations in potency, selectivity, metabolism, and toxicity nih.govresearchgate.net.

The "1-D-prolylpiperidine" core itself implies a specific stereochemistry at the proline residue (D-configuration). SAR studies would investigate the impact of this specific stereochemistry compared to its enantiomer (L-proline) or other chiral variations. For example, one enantiomer of a chiral drug might be responsible for the desired therapeutic effect (the eutomer), while the other enantiomer (the distomer) may be inactive, less potent, or even contribute to adverse effects nih.govresearchgate.net. Studies on other drug classes have shown that single enantiomers can offer improved therapeutic indices and simplified pharmacokinetic profiles compared to racemic mixtures nih.govresearchgate.net.

In the context of 1-D-prolylpiperidine derivatives, if additional chiral centers are introduced through modifications, comparative studies of these stereoisomers would be essential. For instance, if a derivative possesses a chiral center on the piperidine ring, the biological activity of the (R) and (S) configurations at that center would be evaluated. Such analyses are critical for identifying the optimal stereoisomer that maximizes therapeutic efficacy while minimizing off-target interactions or unwanted side effects nih.gov. For example, S-citalopram is known to be significantly more potent than its R-enantiomer in inhibiting serotonin reuptake nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their observed biological activity mdpi.comresearchgate.netnih.govblogspot.com. This approach allows for the prediction of the biological activity of new, unsynthesized compounds based on their structural features. QSAR models can be developed using various computational methods, including 2D and 3D QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) mdpi.commdpi.com.

For 1-D-prolylpiperidine derivatives, QSAR studies would involve generating a dataset of synthesized analogues with known biological activities. Molecular descriptors, representing various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters, hydrogen bonding potential), are then calculated for each compound. Statistical methods are employed to build models that relate these descriptors to the observed activity.

For example, in the development of Bcr-Abl inhibitors, QSAR models (CoMFA and CoMSIA) were constructed using a database of purine derivatives, achieving high external predictive capabilities (r²test values of 0.863 and 0.842, respectively) mdpi.com. These models identified key structural and electronic features contributing to inhibitory activity, enabling the design of novel compounds with improved potency. Similar approaches for 1-D-prolylpiperidine derivatives would aim to identify critical structural parameters, such as specific substituent types or their spatial arrangement, that correlate with enhanced binding affinity or functional activity.

Table 7.3: Illustrative QSAR Model Parameters for Hypothetical 1-D-Prolylpiperidine Inhibitors

| QSAR Model Type | Descriptors Used | Training Set r² | Cross-Validation q² | Test Set r² | Key Structural Features Identified |

| 3D-CoMFA | Steric (S), Electrostatic (E) fields | 0.92 | 0.65 | 0.81 | Regions of favorable steric bulk at the piperidine C4 position; electron-donating groups on the proline ring enhance activity. |

| 3D-CoMSIA | Steric (S), Electrostatic (E), Hydrophobic (H) | 0.94 | 0.70 | 0.85 | Hydrophobic pockets accommodating substituents on the piperidine ring; specific hydrogen bond acceptor features on the proline moiety are crucial for binding. |

| 2D-QSAR | Molecular Connectivity Index, LogP, Polar Surface Area | 0.88 | 0.58 | 0.75 | Optimal lipophilicity (LogP range); presence of polar groups contributing to water solubility and target interaction. |

These models would guide the synthesis of new derivatives predicted to have enhanced activity.

Pharmacophore Development for 1-D-Prolylpiperidine Analogues

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (features) within a molecule that are necessary for biological activity ijrpr.comnih.govmdpi.comresearchgate.net. A pharmacophore model represents the spatial and chemical properties required for a ligand to bind effectively to its biological target. These models can be generated using various methods, including ligand-based approaches (when the target structure is unknown) or structure-based approaches (when the target structure is available) nih.govresearchgate.net.

For 1-D-prolylpiperidine analogues, pharmacophore development would involve analyzing a set of active compounds to identify common features. These features might include:

Hydrophobic regions: Indicating areas that interact with hydrophobic pockets on the target.

Hydrogen bond donors (HBD) or acceptors (HBA): Representing groups capable of forming hydrogen bonds with amino acid residues in the binding site.

Positively or negatively ionized centers: Corresponding to charged groups that engage in electrostatic interactions.

Aromatic rings: Indicating pi-pi stacking or other aromatic interactions.

For instance, pharmacophore models for 5-HT7 receptor antagonists often include multiple hydrophobic regions and a positively charged center, with hydrogen bond acceptors also playing a role nih.gov. By developing a pharmacophore model for 1-D-prolylpiperidine derivatives, researchers can use it as a template for virtual screening of compound libraries to identify new potential drug candidates or to guide the design of novel analogues with improved binding characteristics ijrpr.comnih.govmdpi.com.

A hypothetical pharmacophore model for a 1-D-prolylpiperidine derivative targeting a specific enzyme might identify the following key features:

Hydrophobic feature: Located on the piperidine ring, accommodating a substituted phenyl group.

Positive Ionizable feature: Corresponding to the tertiary amine of the piperidine ring, interacting with an acidic residue in the target's active site.

Hydrogen Bond Acceptor: Situated on the proline moiety, potentially interacting with a polar residue.

Hydrophobic feature: Associated with the proline ring itself, contributing to van der Waals interactions.

Such a model would serve as a blueprint for designing new molecules that incorporate these essential features in the correct spatial arrangement.

Table of Compounds Mentioned:

tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate nih.gov

S-citalopram nih.gov

R-citalopram nih.gov

Racemic citalopram (R,S)-citalopram nih.gov

3a (RTC1) jetir.org

Purine derivatives (7a-g) mdpi.com

Imatinib mdpi.com

N-(4-bromophenyl)-N-(2-furylmethyl)amine conicet.gov.ar

N-(4-chlorophenyl)-N-(2-furylmethyl)amine conicet.gov.ar

Omarigliptin nih.gov

Sitagliptin nih.gov

Saxagliptin nih.gov

Vildagliptin

Compound List

Analytical Methodologies for Research and Quantification in Biological Matrices Preclinical

Advanced Chromatographic Techniques for Separation

Chromatography is indispensable for separating 1-D-prolylpiperidine from endogenous components and other matrix constituents, enabling subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of non-volatile or thermally labile compounds like 1-D-prolylpiperidine in biological samples researchgate.net. The separation is achieved by passing the sample through a stationary phase (e.g., a C18 reversed-phase column) using a liquid mobile phase. For 1-D-prolylpiperidine, optimizing the mobile phase composition (e.g., water/acetonitrile or water/methanol gradients with buffers or ion-pairing agents) and column chemistry is critical to achieve adequate retention and resolution from matrix interferences youtube.comrsc.org. HPLC coupled with UV-Vis detection can be used, but its sensitivity may be limited for trace-level quantification.

Typical HPLC Parameters for Small Molecules in Biological Matrices:

| Parameter | Typical Configuration/Range | Notes |

| Stationary Phase | C18 reversed-phase, Phenyl-hexyl, HILIC | Choice depends on analyte polarity; C18 is common for moderately polar compounds. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradients, with modifiers | Buffers (e.g., ammonium (B1175870) acetate, formate) or ion-pairing agents (e.g., TFA, heptafluorobutyric acid) may be used. |

| Flow Rate | 0.2 – 1.0 mL/min | Optimized based on column dimensions and mobile phase. |

| Column Temp. | 25 – 40 °C | Influences retention and peak shape. |

| Injection Vol. | 1 – 20 µL | Depends on sample concentration and column loading capacity. |

| Detection | UV-Vis, Fluorescence, Mass Spectrometry (LC-MS) | UV-Vis is less sensitive for trace analysis; MS offers superior sensitivity and specificity. |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While 1-D-prolylpiperidine might not be inherently volatile, derivatization techniques can render it amenable to GC analysis. Derivatization, such as silylation or acylation, can convert polar functional groups into more volatile and thermally stable derivatives, improving chromatographic performance and detector response nih.govshimadzu.com. GC is often coupled with Mass Spectrometry (GC-MS) for sensitive and selective detection. However, the multi-step derivatization process can introduce variability and is generally more time-consuming than direct LC-MS methods for polar compounds.

Mass Spectrometry-Based Quantification (e.g., LC-MS, GC-MS)

Mass Spectrometry (MS) coupled with chromatographic separation offers unparalleled sensitivity and selectivity for quantifying analytes in complex biological matrices.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS, particularly UHPLC-MS/MS, is the gold standard for preclinical quantification of small molecules like 1-D-prolylpiperidine. UHPLC provides faster separations and improved resolution compared to traditional HPLC, while tandem mass spectrometry (MS/MS) allows for highly specific detection using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) youtube.comrsc.orgturkjps.orgnih.govnih.govnih.govmdpi.com. The process typically involves sample extraction, followed by injection onto a UHPLC system, separation, and detection by a tandem mass spectrometer, often employing electrospray ionization (ESI) in positive or negative ion mode. Method validation, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LLOQ), is critical for reliable data labmanager.comwoah.org.

Method Validation for Reproducibility and Accuracy in Research Settings

The reliable quantification of chemical compounds in biological matrices is fundamental to preclinical research, enabling the assessment of pharmacokinetic profiles, drug metabolism, and efficacy. For compounds like 1-D-prolylpiperidine, the development and rigorous validation of analytical methods are paramount to ensure that the data generated is accurate, precise, and reproducible. While specific published validation studies detailing the analysis of 1-D-prolylpiperidine in preclinical biological matrices were not identified in the scope of this review, the principles and methodologies employed for similar small molecules provide a clear framework for understanding these critical validation aspects.

Analytical techniques commonly employed for the quantification of small molecules in biological samples, such as plasma, serum, or tissue homogenates, include High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) nih.govuea.ac.ukmdpi.commdpi.comnih.gov. These methods offer high sensitivity, selectivity, and throughput, making them suitable for detecting analytes at trace levels. The validation of these methods is a multi-faceted process designed to demonstrate their suitability for the intended purpose, with a strong emphasis on accuracy and reproducibility.

Accuracy refers to the closeness of the measured value to the true value of the analyte au.dknih.gov. In bioanalytical method validation, accuracy is typically assessed by analyzing quality control (QC) samples spiked with known concentrations of the analyte. It is often expressed as percent relative error (%RE) or percent recovery uea.ac.ukmdpi.comau.dknih.govuliege.be. Acceptance criteria, as guided by regulatory bodies like the FDA and EMA, generally require the mean accuracy to be within ±15% of the nominal concentration for most QC levels, and within ±20% at the Lower Limit of Quantification (LLOQ) nih.govau.dknih.govjapsonline.com.

Reproducibility , often assessed through precision, measures the agreement among multiple measurements of the same sample under identical or varied conditions au.dkut.ee. Precision is evaluated at different levels:

Repeatability (Intra-assay precision): Assesses the variability within a single analytical run, typically using multiple replicates of QC samples au.dkut.ee.

Intermediate Precision (Inter-assay precision): Evaluates variability within the same laboratory but across different days, analysts, or equipment au.dknih.govut.ee.

Reproducibility (Inter-laboratory precision): Assesses variability between different laboratories, often relevant for method standardization or transfer ut.eeeuropa.eu.

Precision is typically reported as the coefficient of variation (%CV) or standard deviation au.dkut.ee. For bioanalytical methods, acceptance criteria for precision generally dictate that the %CV should not exceed 15% for most QC levels, and not more than 20% at the LLOQ nih.govau.dknih.govjapsonline.com.

Illustrative Data Table: Validation of 1-D-prolylpiperidine in Preclinical Plasma

Given the absence of specific published data for 1-D-prolylpiperidine, the following table presents a representative set of accuracy and precision data that would be expected from a validated LC-MS/MS method in preclinical plasma, adhering to common regulatory acceptance criteria.

| Quality Control (QC) Level | Nominal Concentration (ng/mL) | Replicates (n) | Mean Accuracy (%RE) | Acceptance Criteria (%RE) | Mean Precision (%CV) | Acceptance Criteria (%CV) |

| LLOQ | 10 | 6 | -12.5 | ±20% | 18.5 | ≤20% |

| Low QC | 30 | 6 | 3.2 | ±15% | 7.1 | ≤15% |

| Mid QC | 100 | 6 | -1.8 | ±15% | 4.5 | ≤15% |

| High QC | 500 | 6 | 5.9 | ±15% | 3.9 | ≤15% |

Note: The data presented in this table is illustrative and based on typical acceptance criteria for bioanalytical method validation. Specific studies on 1-D-prolylpiperidine would provide actual experimental results.

Detailed Research Findings (General Principles):

While specific research findings for 1-D-prolylpiperidine are not available, the validation process for similar compounds typically involves demonstrating:

Linearity: Establishing a proportional relationship between the analyte concentration and the instrument response over a defined range. This is usually assessed by analyzing at least five concentration levels, with correlation coefficients (r) often required to be greater than 0.99 nih.govuea.ac.ukmdpi.comnih.gov.

Selectivity/Specificity: Confirming that the method can accurately measure the analyte in the presence of other components typically found in the biological matrix, such as endogenous compounds, metabolites, or degradation products au.dkjapsonline.com.

Recovery: Assessing the efficiency of the sample preparation procedure (e.g., solid-phase extraction, liquid-liquid extraction) in extracting the analyte from the matrix. Recovery does not need to be 100%, but it must be consistent and reproducible uea.ac.ukmdpi.commdpi.comau.dk.

Stability: Evaluating the analyte's stability under various conditions, including freeze-thaw cycles, bench-top storage, and during sample preparation and analysis nih.goveuropa.eu.

The successful validation of accuracy and reproducibility for 1-D-prolylpiperidine would provide confidence that the analytical method can reliably quantify the compound in preclinical biological samples. This reliability is crucial for making informed decisions regarding drug development, dose selection, and understanding the compound's behavior in vivo.

Compound List:

1-D-prolylpiperidine

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Derivatization

The development of efficient and versatile synthetic methodologies is paramount for expanding the chemical space accessible for drug discovery researchgate.netresearchgate.net. Both proline and piperidine (B6355638) rings are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in a wide array of biologically active molecules researchgate.netmdpi.comnih.gov. Consequently, future research should prioritize the exploration of novel synthetic pathways for the derivatization of 1-D-prolylpiperidine. This includes developing stereoselective synthetic routes to access specific enantiomers or diastereomers, as well as regioselective functionalization strategies that allow for the introduction of diverse substituents onto both the proline and piperidine rings. Such advancements would enable the creation of focused chemical libraries for high-throughput screening and facilitate structure-activity relationship (SAR) studies.

Deeper Mechanistic Understanding at the Molecular and Biological Levels

A comprehensive understanding of how 1-D-prolylpiperidine interacts with biological systems at a molecular and cellular level is essential for its rational development as a therapeutic agent numberanalytics.comnih.gov. Current research gaps exist in elucidating its precise mechanism of action, including its binding affinities to potential molecular targets, its metabolic fate within biological systems, and the specific cellular signaling pathways it modulates. Future research should employ a multi-faceted approach, combining biochemical assays to determine target engagement and enzyme inhibition kinetics with cellular assays to assess downstream effects. Biophysical techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), could provide detailed insights into binding thermodynamics and kinetics. Furthermore, investigating its pharmacokinetic and pharmacodynamic properties will be crucial for understanding its behavior in vivo.

Identification of Unexplored Preclinical Biological Targets

The inherent structural diversity of heterocyclic compounds, including those based on proline and piperidine, allows for interaction with a broad spectrum of biological targets numberanalytics.com. Piperidine derivatives, in particular, are known to exhibit a wide range of pharmacological activities, including anticancer, central nervous system (CNS), antimicrobial, and anti-inflammatory effects researchgate.netnih.gov. Similarly, the conformationally constrained nature of the proline ring makes it valuable for designing enzyme inhibitors that fit specific active sites mdpi.com. Future research should focus on systematically screening 1-D-prolylpiperidine against a diverse panel of preclinical biological targets, encompassing enzymes, receptors, ion channels, and protein-protein interaction interfaces. High-throughput screening (HTS) campaigns, coupled with phenotypic screening and target-based assays, are vital for identifying novel biological activities and potential therapeutic indications for this compound.

Development of Innovative Analytical Techniques for Research

The advancement of drug discovery programs is intrinsically linked to the development of robust and sensitive analytical methodologies researchgate.netnumberanalytics.com. For 1-D-prolylpiperidine, there is a need for the development of specialized analytical techniques to ensure its accurate characterization, quantification, and purity assessment throughout the research and development process. This includes establishing reliable methods for identifying and quantifying potential impurities, metabolites, and degradation products. Future research efforts should focus on developing and validating advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), nuclear magnetic resonance (NMR) spectroscopy, and chiral chromatography, to support the rigorous scientific investigation of this compound.

Integration of In Silico and Experimental Approaches for Compound Design

The synergy between computational (in silico) and experimental methodologies represents a powerful strategy for accelerating compound design and optimization in medicinal chemistry numberanalytics.com. Future research should leverage in silico approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, to predict the binding modes and potential biological activities of 1-D-prolylpiperidine and its derivatives. These computational insights can guide the rational design of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. The integration of these in silico predictions with experimental synthesis and biological evaluation will enable a more efficient and targeted approach to discovering optimized drug candidates based on the 1-D-prolylpiperidine scaffold.

Design and Synthesis of Next-Generation 1-D-Prolylpiperidine Analogues

Building upon the foundational understanding of 1-D-prolylpiperidine, the design and synthesis of next-generation analogues represent a critical future direction. Advances in medicinal chemistry provide the tools to systematically modify the core structure to enhance therapeutic properties numberanalytics.com. Research efforts should focus on creating analogues with improved efficacy, reduced off-target effects, and optimized absorption, distribution, metabolism, and excretion (ADME) properties. This will involve exploring variations in stereochemistry at chiral centers, introducing diverse substituents on both the proline and piperidine rings, and potentially conjugating the scaffold with other pharmacophores to create hybrid molecules. Such systematic exploration will be key to identifying compounds with superior therapeutic indices and novel pharmacological profiles.

Conclusion

Summary of Key Academic Contributions and Findings

Direct academic contributions and specific research findings for the compound precisely named "1-D-prolylpiperidine" were not prominently identified in the provided search results. However, the chemical literature extensively documents the synthesis and applications of related compounds. The amide linkage between proline derivatives and piperidine (B6355638) rings represents a common structural motif in organic synthesis and medicinal chemistry. D-proline itself is recognized for its unique conformational properties and its presence in biologically active molecules and peptidomimetics. Piperidine is a fundamental scaffold found in numerous pharmaceuticals. The synthesis of such amide compounds is well-established, typically utilizing standard peptide coupling reagents or activation of the carboxylic acid.

Broader Significance and Implications for Chemical Biology Research

The potential significance of compounds like 1-D-prolylpiperidine lies in their utility as chiral building blocks for the synthesis of complex molecules with defined stereochemistry. Their structural features, combining the constrained pyrrolidine (B122466) ring of D-proline with the versatile piperidine heterocycle, position them as candidates for investigation in drug discovery, particularly for central nervous system (CNS) disorders or as enzyme inhibitors. While specific data for "1-D-prolylpiperidine" is limited, the broader class of proline-piperidine amides contributes to the repertoire of medicinal and synthetic organic chemists, offering pathways to novel chemical entities with potential biological activity. Further research into this specific compound could uncover novel applications in areas such as asymmetric catalysis or the development of new therapeutic agents.

Q & A

Q. What guidelines should be followed when reporting synthetic yields and spectral data?

Q. How can researchers ensure their 1-D-prolylpiperidine datasets are reusable?

- Answer : Deposit raw data in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata (e.g., instrument settings, software versions). Use structured formats (e.g., .cif for crystallography) and cite datasets in the "References" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.